molecular formula C19H24N4O B4004257 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide

3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide

Cat. No.: B4004257
M. Wt: 324.4 g/mol
InChI Key: IYHIAFAAPWEOPE-UHFFFAOYSA-N
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Description

3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the 2-position and a pyrazole ring substituted with a methyl group at the 5-position

Scientific Research Applications

3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution at the 2-Position: The methyl group is introduced at the 2-position of the indole ring using a Friedel-Crafts alkylation reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Indole and Pyrazole Rings: The indole and pyrazole rings are coupled through a nucleophilic substitution reaction, where the indole derivative reacts with a halogenated pyrazole compound.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the coupled product and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylindol-1-yl)-N-[1-(4-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide
  • 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-4-yl)propan-2-yl]propanamide
  • 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-5-yl)propan-2-yl]propanamide

Uniqueness

The uniqueness of 3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide lies in its specific substitution pattern on the indole and pyrazole rings, which can influence its chemical reactivity and biological activity. This compound may exhibit distinct properties compared to its analogs, making it a valuable subject for further research and development.

Properties

IUPAC Name

3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13(10-17-11-14(2)21-22-17)20-19(24)8-9-23-15(3)12-16-6-4-5-7-18(16)23/h4-7,11-13H,8-10H2,1-3H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHIAFAAPWEOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC(=O)CCN2C(=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide

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